molecular formula C7H12O3 B3043680 Methyl 2-hydroxycyclopentanecarboxylate CAS No. 90085-05-5

Methyl 2-hydroxycyclopentanecarboxylate

Cat. No.: B3043680
CAS No.: 90085-05-5
M. Wt: 144.17 g/mol
InChI Key: XMPIOOIEGQJDKJ-UHFFFAOYSA-N
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Description

Methyl 2-hydroxycyclopentanecarboxylate is an organic compound with the molecular formula C7H12O3 It is a derivative of cyclopentane, featuring a hydroxyl group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxycyclopentanecarboxylate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxycyclopentanecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the reduction of methyl 2-oxocyclopentanecarboxylate using a reducing agent like sodium borohydride. This reaction is usually performed in an alcohol solvent such as methanol or ethanol at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxycyclopentanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Methyl 2-oxocyclopentanecarboxylate.

    Reduction: Methyl 2-hydroxycyclopentanol.

    Substitution: Methyl 2-chlorocyclopentanecarboxylate.

Scientific Research Applications

Methyl 2-hydroxycyclopentanecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-hydroxycyclopentanecarboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its hydroxyl and ester groups may interact with enzymes and receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Methyl 2-hydroxycyclopentanecarboxylate can be compared with similar compounds such as:

    Methyl 2-hydroxycyclohexanecarboxylate: This compound has a similar structure but with a six-membered ring, which may result in different reactivity and properties.

    Methyl 2-hydroxybenzoate:

The uniqueness of this compound lies in its five-membered ring structure, which imparts specific steric and electronic properties, making it valuable for certain synthetic and research applications.

Properties

IUPAC Name

methyl 2-hydroxycyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-10-7(9)5-3-2-4-6(5)8/h5-6,8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPIOOIEGQJDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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